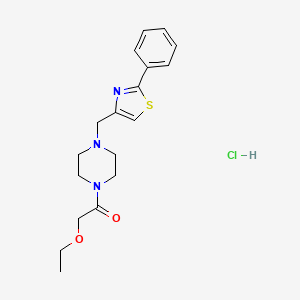

2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Description

2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a piperazine-based compound with a substituted thiazole moiety. Its molecular structure features:

- A piperazine core substituted at the 1-position with a (2-phenylthiazol-4-yl)methyl group.

- An ethoxy group attached to the ethanone moiety at the 2-position.

- A hydrochloride salt formulation, enhancing solubility and bioavailability .

Piperazine derivatives are pharmacologically significant, often exhibiting antimicrobial, antipsychotic, or anticancer activities. The thiazole ring, a heterocyclic scaffold, contributes to binding interactions with biological targets, such as enzymes or receptors, due to its electron-rich nature and hydrogen-bonding capacity .

Propriétés

IUPAC Name |

2-ethoxy-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S.ClH/c1-2-23-13-17(22)21-10-8-20(9-11-21)12-16-14-24-18(19-16)15-6-4-3-5-7-15;/h3-7,14H,2,8-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDDBYWZSKCGJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCN(CC1)CC2=CSC(=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves the following steps:

Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Thiazole Moiety: The thiazole ring can be introduced via the reaction of 2-bromoethyldiphenylsulfonium triflate with thiourea.

Final Coupling: The final step involves coupling the piperazine derivative with the thiazole moiety under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiazole ring can undergo oxidation reactions.

Reduction: The piperazine ring can be reduced under specific conditions.

Substitution: Both the piperazine and thiazole rings can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenated compounds and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the piperazine ring may yield secondary amines .

Applications De Recherche Scientifique

2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in bioanalytical studies to investigate biological pathways and interactions.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Piperazine Moieties

Key Observations :

- Ethanone Substituents: The ethoxy group in the target compound may offer better electron-donating properties than the methylphenoxy group in , influencing receptor binding .

Piperazine Derivatives with Varied Functional Groups

Key Observations :

- Chloro Substituents: Chloro-ethanone derivatives () may exhibit higher reactivity or toxicity compared to ethoxy or phenoxy analogues, limiting therapeutic utility .

- Aromatic Heterocycles : Pyrimidine () and imidazole () substituents diversify binding modes compared to thiazole, targeting distinct enzymes or receptors .

Activité Biologique

2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride, with the CAS number 1351651-59-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 381.9 g/mol. The structural features include a piperazine moiety linked to a thiazole derivative, which is often associated with various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1351651-59-6 |

| Molecular Formula | C18H24ClN3O2S |

| Molecular Weight | 381.9 g/mol |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown moderate to good activity against various Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

Thiazole-containing compounds have been investigated for their anticancer properties. In one study, thiazolidinone derivatives were tested against several cancer cell lines, showing selective cytotoxicity and induction of apoptosis . The mechanism involved both extrinsic and intrinsic apoptotic pathways, indicating that this compound may also exhibit similar anticancer activities.

Case Study 1: Neuroprotective Activity

A study conducted on a series of thiazole derivatives revealed that certain substitutions could enhance neuroprotective effects against oxidative stress in neuronal cells. The results highlighted the importance of the thiazole ring in mediating these effects .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on a range of thiazolidinone derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 100 to 400 µg/mL, indicating promising antimicrobial potential .

Q & A

Q. What synthetic routes are commonly employed to prepare 2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride, and what parameters critically affect yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, piperazine derivatives are often synthesized by reacting a chloro- or bromo-substituted intermediate with a secondary amine under reflux conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Temperature control : Reactions are optimized at 60–80°C to balance yield and side-product formation .

- Stoichiometry : A 1:1 molar ratio of piperazine to electrophilic intermediates minimizes byproducts .

Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in anhydrous ether .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation requires a multi-technique approach:

- NMR spectroscopy : Compare and NMR shifts with reference data. For instance, piperazine protons typically resonate at δ 2.5–3.5 ppm, while aromatic thiazole protons appear at δ 7.0–8.5 ppm .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., N–C–C–O torsion angles in the ethanone moiety) to confirm stereochemistry .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H] peak) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in 1H^1H1H NMR data between synthesized batches be systematically resolved?

- Methodological Answer : Contradictions in NMR shifts may arise from solvent polarity, residual water, or stereochemical impurities. Strategies include:

- Deuterated solvent standardization : Use CDCl or DMSO-d for consistency .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign protons unambiguously .

- Impurity profiling : Employ HPLC-MS to detect trace byproducts (e.g., unreacted starting materials) .

For example, a δ 0.2 ppm variation in aromatic protons could indicate residual solvent or improper drying .

Q. What experimental designs are recommended to optimize the hydrochloride salt’s purity during crystallization?

- Methodological Answer : High-purity salt formation depends on:

- pH control : Adjust to pH 2–3 using concentrated HCl to ensure complete protonation of the piperazine nitrogen .

- Solvent polarity gradient : Recrystallize from ethanol-water mixtures (e.g., 3:1 v/v) to remove hydrophobic impurities .

- Cooling rate : Slow cooling (0.5°C/min) promotes larger crystals with fewer defects .

Monitor purity via melting point analysis and differential scanning calorimetry (DSC) .

Q. How can researchers address limitations in stability studies under varying experimental conditions?

- Methodological Answer : Stability assessments often face challenges like organic degradation during prolonged assays. Mitigation strategies include:

- Temperature control : Store samples at 4°C with desiccants to slow hydrolysis .

- Real-time monitoring : Use hyphenated techniques (e.g., LC-UV-MS) to track degradation products .

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and extrapolate degradation kinetics via Arrhenius plots .

Q. What in vitro assays are suitable for evaluating this compound’s neurotropic or anti-inflammatory potential?

- Methodological Answer : Given structural similarity to bioactive piperazine derivatives , prioritize:

- Receptor binding assays : Screen for affinity to serotonin (5-HT) or dopamine receptors using radioligands .

- Enzyme inhibition studies : Test COX-2 or PDE4 inhibition to assess anti-inflammatory activity .

- Cell viability assays : Use SH-SY5Y neuronal cells or RAW 264.7 macrophages to quantify cytotoxicity and IC values .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences) or compound solubility. Address by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.